

# IUPAC name for 2,3,3-Trimethyl-5-nitro-3H-indole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2,3,3-Trimethyl-5-nitro-3H-indole*

Cat. No.: *B1583670*

[Get Quote](#)

An In-Depth Technical Guide to **2,3,3-Trimethyl-5-nitro-3H-indole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive scientific overview of **2,3,3-Trimethyl-5-nitro-3H-indole** (CAS No: 3484-22-8), a key heterocyclic intermediate. The document delineates its structural features, validated synthetic routes with mechanistic insights, detailed spectroscopic characterization, and core reactivity. Furthermore, it explores its applications as a versatile precursor in the synthesis of functional molecules, including dyes and potential pharmacophores. This guide is intended to serve as an authoritative resource for laboratory-scale synthesis, characterization, and strategic utilization of this compound in chemical research and development.

## Introduction and Structural Elucidation

**2,3,3-Trimethyl-5-nitro-3H-indole**, also known as 5-Nitro-2,3,3-trimethylindolenine, is a substituted indole derivative with significant utility in organic synthesis.<sup>[1]</sup> Its structure is built upon a 3H-indole (or indolenine) core, which is a tautomeric form of the more common 1H-indole.<sup>[2][3]</sup> This structural distinction is critical as it imparts unique reactivity to the molecule.

The key structural features are:

- **3H-Indole Core:** A bicyclic system featuring a fused benzene and pyrrole ring. Unlike 1H-indole, the 3H-tautomer possesses an imine functionality (C=N) within the five-membered

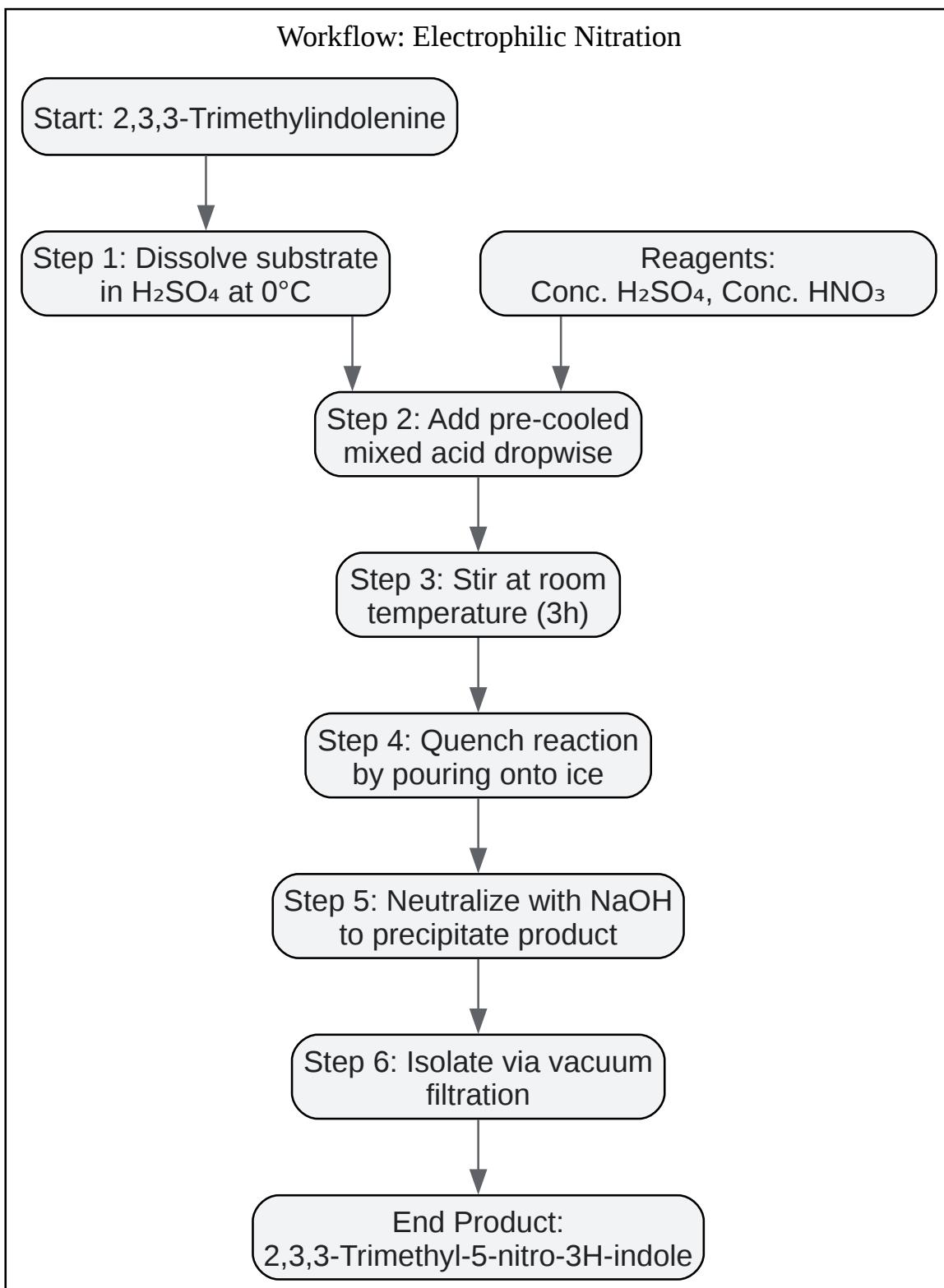
ring, with the C3 carbon being a quaternary,  $sp^3$ -hybridized center.[2]

- **Gem-Dimethyl Group:** Two methyl groups are located at the C3 position, preventing tautomerization to the 1H-indole form and providing steric bulk.
- **C2-Methyl Group:** A methyl group at the C2 position further influences the electronic nature of the imine bond.
- **5-Nitro Group:** A strong electron-withdrawing nitro group is positioned on the benzene ring. This group is fundamental to the molecule's chemical reactivity and its role as a synthetic precursor, particularly in dye chemistry.[2]

These combined features make **2,3,3-Trimethyl-5-nitro-3H-indole** a valuable building block for more complex molecular architectures.

**Table 1: Physicochemical Properties**

| Property          | Value                                           | Source(s)    |
|-------------------|-------------------------------------------------|--------------|
| IUPAC Name        | 2,3,3-Trimethyl-5-nitro-3H-indole               | [4]          |
| CAS Number        | 3484-22-8                                       | [1][2][4]    |
| Molecular Formula | $C_{11}H_{12}N_2O_2$                            | [1][2][4][5] |
| Molecular Weight  | 204.23 g/mol                                    | [2][4]       |
| Appearance        | Pale yellow to brown solid, granules, or powder | [2][6]       |
| Purity            | Typically $\geq 97\%$                           | [1][2]       |
| Melting Point     | 125-132 °C                                      | [6]          |
| Solubility        | Insoluble in water; Soluble in ethanol, acetone | [6]          |


## Synthesis Methodologies and Mechanistic Insights

The synthesis of **2,3,3-Trimethyl-5-nitro-3H-indole** is primarily achieved through two robust and regioselective methods: electrophilic nitration of the pre-formed indolenine core and the Fischer indole synthesis.

## Method 1: Electrophilic Nitration of 2,3,3-Trimethylindolenine

This is the most direct and widely documented approach.<sup>[2][7]</sup> The reaction proceeds via the electrophilic aromatic substitution of 2,3,3-trimethylindolenine (also known as Fischer's base).

**Causality of Experimental Design:** The choice of a strong acid medium, typically a mixture of concentrated sulfuric acid and nitric acid (mixed acid), is critical. Under these conditions, the indolenine nitrogen is protonated. This protonation deactivates the heterocyclic portion of the molecule towards electrophilic attack and directs the incoming electrophile, the nitronium ion ( $\text{NO}_2^+$ ), to the electron-rich benzene ring. The directing effects of the alkyl groups and the fused ring system favor substitution at the C5 position, leading to high regioselectivity.<sup>[2]</sup> The reaction is performed at low temperatures to control the exothermic nature of the nitration and prevent over-nitration or side reactions.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis via nitration.

This protocol is adapted from validated synthetic procedures.[\[7\]](#)

- To a 250 mL conical flask, add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL). Stir the solution in an ice bath until fully dissolved and cooled.
- In a separate beaker, prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).
- Add the mixed acid dropwise to the stirred indolenine solution, maintaining the temperature at or below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
- Pour the reaction mixture slowly over a large volume of crushed ice (approx. 500 g), which will result in the formation of a reddish precipitate.
- Slowly add sodium hydroxide pellets to the ice slurry with stirring until the pH reaches 8, ensuring complete precipitation of the product.
- Isolate the solid product by vacuum filtration and wash thoroughly with deionized water (500 mL).
- The crude product can be purified by recrystallization from a minimal amount of hot methanol to afford the title compound (yields typically around 78%).[\[7\]](#)

## Method 2: Fischer Indole Synthesis

An alternative route involves constructing the indole ring system from acyclic precursors. This method reacts p-nitrophenylhydrazine with isopropyl methyl ketone (3-methyl-2-butanone) in the presence of a strong acid catalyst.[\[8\]](#)[\[9\]](#)

**Mechanistic Rationale:** The Fischer indole synthesis is a powerful reaction that involves the acid-catalyzed rearrangement of a phenylhydrazone.[\[8\]](#) The key step is a-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[\[2\]](#)[\[8\]](#) The choice of p-

nitrophenylhydrazine directly installs the nitro group at the desired 5-position of the final indolenine product. The use of isopropyl methyl ketone provides the requisite carbon skeleton for the 2,3,3-trimethyl substitution pattern.

## Spectroscopic Analysis

Structural confirmation of **2,3,3-Trimethyl-5-nitro-3H-indole** relies on a combination of spectroscopic techniques. The data presented below are consistent with the assigned structure.

**Table 2: Spectroscopic Data Summary**

| Technique                                         | Observed Peaks / Signals                                                | Interpretation                                                                                                                                                                                                                 | Source |
|---------------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| <sup>1</sup> H-NMR (300 MHz, CDCl <sub>3</sub> )  | δ 8.25 (dd, 1H), 8.16 (d, 1H), 7.61 (d, 1H), 2.36 (s, 3H), 1.37 (s, 6H) | Aromatic protons adjacent to the nitro group (H <sub>6</sub> , H <sub>4</sub> , H <sub>7</sub> ); C <sub>2</sub> -Methyl; C <sub>3</sub> -gem-Dimethyl                                                                         | [7]    |
| <sup>13</sup> C-NMR (300 MHz, CDCl <sub>3</sub> ) | δ 194.2, 159.0, 146.7, 145.6, 124.6, 120.1, 117.2, 54.5, 22.7, 16.0     | Imine C <sub>2</sub> ; Aromatic C's (C <sub>7a</sub> , C <sub>5</sub> , C <sub>3a</sub> , C <sub>4</sub> , C <sub>7</sub> , C <sub>6</sub> ); Quaternary C <sub>3</sub> ; C <sub>3</sub> -gem-Dimethyl; C <sub>2</sub> -Methyl | [7]    |
| IR (ATR, cm <sup>-1</sup> )                       | 1565, 1515, 1333                                                        | Asymmetric N-O stretch (NO <sub>2</sub> ); Symmetric N-O stretch (NO <sub>2</sub> )                                                                                                                                            | [7]    |
| MS (EI, m/z)                                      | 204.05                                                                  | [M] <sup>+</sup> (Molecular Ion)                                                                                                                                                                                               | [7]    |

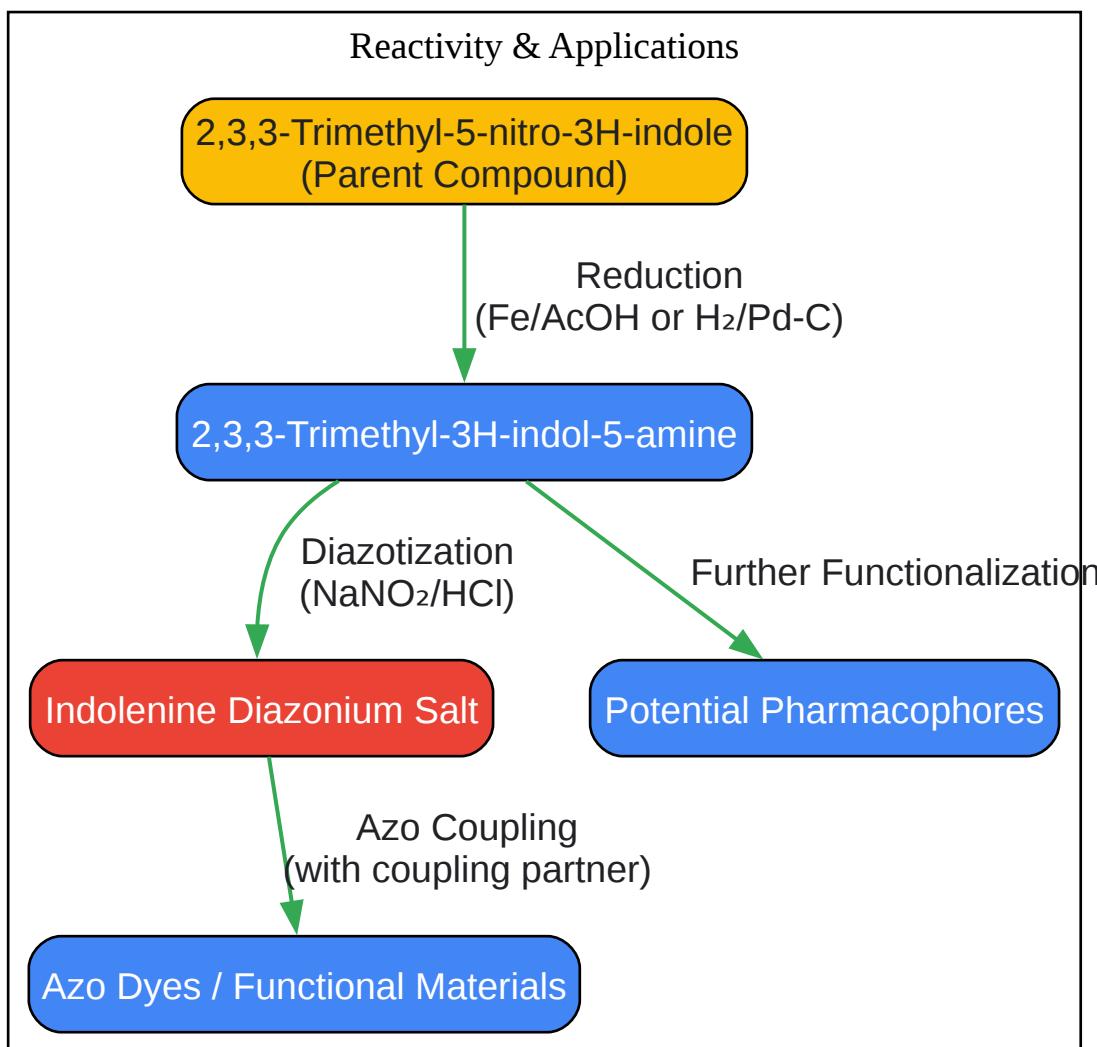
## Chemical Reactivity and Synthetic Applications

The reactivity of **2,3,3-Trimethyl-5-nitro-3H-indole** is dominated by its two key functional groups: the nitro group and the 3H-indole core.

## Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amino group, yielding 2,3,3-Trimethyl-3H-indol-5-amine.[2][10] This transformation is a gateway to a wide range of derivatives.

### Reduction Methods:


- Metal-Acid Reduction: A common and effective laboratory method involves using iron powder in acetic acid. This heterogeneous reaction is robust and typically provides good yields.[2]
- Catalytic Hydrogenation: For cleaner conversions, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO<sub>2</sub>) under a hydrogen atmosphere is highly efficient.[2]
- Other Reagents: Systems like zinc dust in the presence of sodium hydroxide have also been successfully employed.[2]

This protocol describes a general procedure for metal-acid reduction.[2]

- In a round-bottom flask, prepare a mixture of iron powder and 7% aqueous acetic acid. Heat the mixture with stirring.
- Dissolve **2,3,3-Trimethyl-5-nitro-3H-indole** in a minimal amount of hot ethanol.
- Add the hot ethanolic solution of the nitroindole portion-wise to the heated iron/acetic acid slurry.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, cool the reaction, filter to remove the iron salts, and neutralize the filtrate.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,3-trimethyl-3H-indol-5-amine. A reported yield for this method is 65%. [2]

## Applications in Synthesis

The primary utility of this compound is as a synthetic intermediate.



[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of the title compound.

- **Azo Dyes:** The 5-amino derivative is a precursor to diazonium salts. These salts can be reacted with electron-rich aromatic compounds (coupling partners) in azo coupling reactions to produce highly colored azo dyes. The specific substitution pattern of the indolenine core influences the final color and properties of the dye.[2]

- Medicinal Chemistry: While this specific molecule is not a drug, the 5-nitroindole scaffold is of significant interest in drug discovery.[\[11\]](#) For instance, substituted 5-nitroindole derivatives have been investigated as binders for c-Myc G-quadruplex DNA, which is a target in anticancer drug development.[\[12\]](#) The ability to reduce the nitro group to an amine allows for the introduction of diverse side chains and functionalities, making it a valuable scaffold for creating chemical libraries to screen against biological targets.[\[2\]](#)[\[3\]](#)[\[13\]](#)

## Safety and Handling

**2,3,3-Trimethyl-5-nitro-3H-indole** and its precursor, 2,3,3-trimethylindolenine, are hazardous chemicals that must be handled with appropriate safety precautions.

- Hazard Identification: The compound is harmful if swallowed and causes skin and serious eye irritation.[\[6\]](#) It may also cause respiratory irritation.[\[10\]](#)[\[14\]](#) The precursor, 2,3,3-trimethylindolenine, is a combustible liquid.[\[14\]](#)[\[15\]](#)
- Handling Precautions:
  - Work in a well-ventilated area or a chemical fume hood.[\[15\]](#)[\[16\]](#)
  - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[14\]](#)[\[16\]](#)
  - Avoid breathing dust, fumes, or vapors.[\[14\]](#)[\[15\]](#)
  - Wash hands thoroughly after handling.[\[15\]](#)[\[16\]](#)
  - Keep away from heat, sparks, and open flames.[\[14\]](#)[\[15\]](#)
- First Aid:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[\[14\]](#)[\[16\]](#)
  - Skin: Wash off immediately with soap and plenty of water.[\[14\]](#)[\[16\]](#)
  - Ingestion: If swallowed, call a poison control center or doctor immediately.[\[15\]](#)

- Inhalation: Move the person to fresh air.[14][15][16]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]

## Conclusion

**2,3,3-Trimethyl-5-nitro-3H-indole** is a well-characterized chemical compound whose synthesis, properties, and reactivity are firmly established in the chemical literature. Its true value lies in its role as a versatile synthetic intermediate. The strategic placement of the reducible nitro group on the robust indolenine framework provides a reliable entry point for the synthesis of functional dyes and serves as a promising scaffold for the development of novel bioactive molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 2. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. PubChemLite - 2,3,3-trimethyl-5-nitro-3h-indole (C11H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3,3-Trimethyl-3H-indol-5-amine | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [IUPAC name for 2,3,3-Trimethyl-5-nitro-3H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583670#iupac-name-for-2-3-3-trimethyl-5-nitro-3h-indole]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)